REACTION_CXSMILES
|
[CH3:1][N:2]1[C:9]2[N:5]([N:6]=[CH:7][C:8]=2[C:10]([O:12]C)=[O:11])[CH:4]=[CH:3]1.[OH-].[Na+].Cl>>[C:10]([C:8]1[CH:7]=[N:6][N:5]2[CH:4]=[CH:3][N:2]([CH3:1])[C:9]=12)([OH:12])=[O:11] |f:1.2|
|
Name
|
1-methyl-7-methoxycarbonyl-1H-imidazo[1,2-b]pyrazole
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN1C=CN2N=CC(=C21)C(=O)OC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled with ice-bath
|
Type
|
FILTRATION
|
Details
|
The resultant solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorus pentoxide in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=C2N(N=C1)C=CN2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |